molecular formula C10H11NO B066873 2,7-Dimethylbenzofuran-4-amine CAS No. 187267-99-8

2,7-Dimethylbenzofuran-4-amine

Cat. No. B066873
CAS RN: 187267-99-8
M. Wt: 161.2 g/mol
InChI Key: RREDJZUSFMRHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethylbenzofuran-4-amine (DMBFA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBFA is a heterocyclic compound that contains a benzofuran ring and an amine group. This compound is of particular interest due to its unique chemical properties and potential applications in the field of medicinal chemistry, drug discovery, and other related fields.

Mechanism Of Action

The exact mechanism of action of 2,7-Dimethylbenzofuran-4-amine is not fully understood. However, it is believed that the compound exerts its biological effects by binding to specific cellular targets and modulating their activity. In the case of its antitumor activity, 2,7-Dimethylbenzofuran-4-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2,7-Dimethylbenzofuran-4-amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, 2,7-Dimethylbenzofuran-4-amine has also been shown to exhibit anti-inflammatory and antioxidant activity. Furthermore, 2,7-Dimethylbenzofuran-4-amine has been shown to exhibit neuroprotective activity and has been identified as a potential lead compound for the development of new drugs for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,7-Dimethylbenzofuran-4-amine in laboratory experiments is its high purity and stability. 2,7-Dimethylbenzofuran-4-amine can be easily synthesized and purified, and its chemical properties are well characterized. Additionally, 2,7-Dimethylbenzofuran-4-amine exhibits potent biological activity at relatively low concentrations, making it an ideal compound for use in various assays and experiments.
However, there are also some limitations associated with the use of 2,7-Dimethylbenzofuran-4-amine in laboratory experiments. One of the main limitations is the lack of comprehensive toxicity data. While 2,7-Dimethylbenzofuran-4-amine has been shown to exhibit potent biological activity, its potential toxicity and safety profile have not been fully characterized.

Future Directions

There are several future directions for the research and development of 2,7-Dimethylbenzofuran-4-amine. One potential direction is the further optimization of its chemical structure to improve its biological activity and selectivity. Additionally, further studies are needed to fully characterize the toxicity and safety profile of 2,7-Dimethylbenzofuran-4-amine. Finally, the potential applications of 2,7-Dimethylbenzofuran-4-amine in the field of neurodegenerative diseases warrant further investigation, and the development of new drugs based on 2,7-Dimethylbenzofuran-4-amine for the treatment of these diseases is an exciting area of research.

Synthesis Methods

The synthesis of 2,7-Dimethylbenzofuran-4-amine involves the reaction of 2,7-dimethylbenzofuran with ammonia in the presence of a catalyst. The reaction is typically carried out under high pressure and high temperature conditions. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.

Scientific Research Applications

2,7-Dimethylbenzofuran-4-amine has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of 2,7-Dimethylbenzofuran-4-amine is in the field of medicinal chemistry. 2,7-Dimethylbenzofuran-4-amine has been shown to exhibit potent antitumor activity and has been identified as a potential lead compound for the development of new anticancer drugs. Additionally, 2,7-Dimethylbenzofuran-4-amine has also been shown to exhibit antiviral activity and has been identified as a potential lead compound for the development of new antiviral drugs.

properties

CAS RN

187267-99-8

Product Name

2,7-Dimethylbenzofuran-4-amine

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2,7-dimethyl-1-benzofuran-4-amine

InChI

InChI=1S/C10H11NO/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5H,11H2,1-2H3

InChI Key

RREDJZUSFMRHKG-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)N)C=C(O2)C

Canonical SMILES

CC1=C2C(=C(C=C1)N)C=C(O2)C

synonyms

4-Benzofuranamine, 2,7-dimethyl-

Origin of Product

United States

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